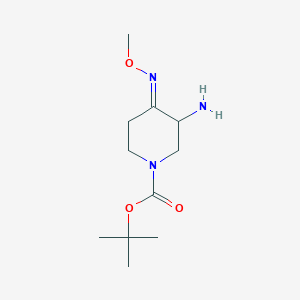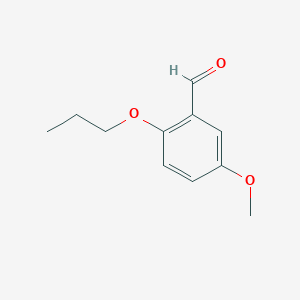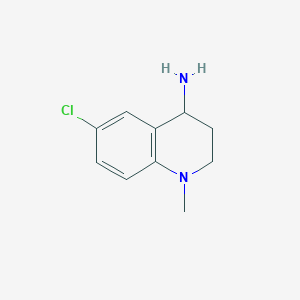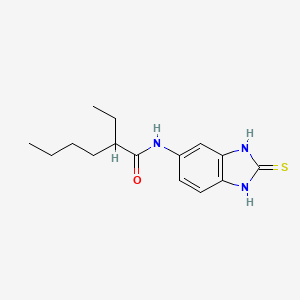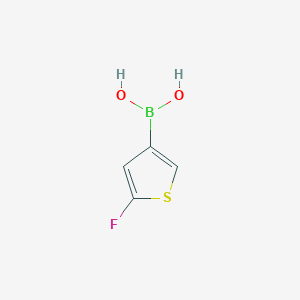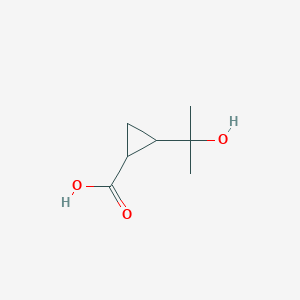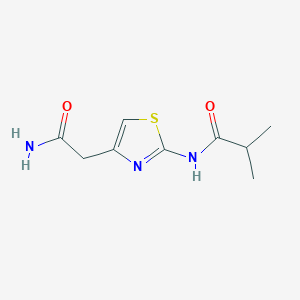
N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)isobutyramide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)isobutyramide typically involves the reaction of 2-aminothiazole with isobutyryl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)isobutyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)isobutyramide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other thiazole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C9H13N3O2S |
|---|---|
分子量 |
227.29 g/mol |
IUPAC 名称 |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C9H13N3O2S/c1-5(2)8(14)12-9-11-6(4-15-9)3-7(10)13/h4-5H,3H2,1-2H3,(H2,10,13)(H,11,12,14) |
InChI 键 |
QLTMEIDTIYXODW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NC1=NC(=CS1)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


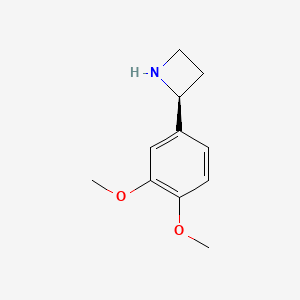
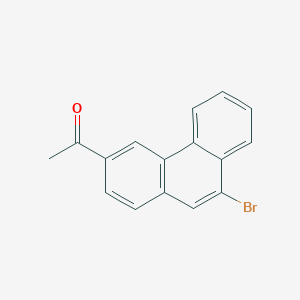
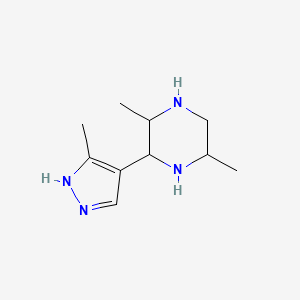

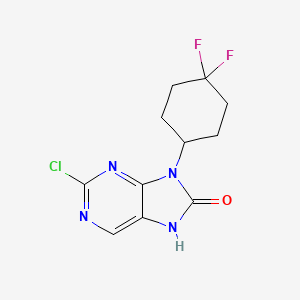
![2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)
